molecular formula C11H20O2 B15238638 2-(4-Ethylcycloheptyl)acetic acid

2-(4-Ethylcycloheptyl)acetic acid

Cat. No.: B15238638
M. Wt: 184.27 g/mol
InChI Key: FJAJLOJLMFEKND-UHFFFAOYSA-N
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Description

2-(4-Ethylcycloheptyl)acetic acid is a carboxylic acid derivative characterized by the presence of an ethyl group attached to a cycloheptyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylcycloheptyl)acetic acid typically involves the alkylation of cycloheptanone followed by a series of reactions to introduce the acetic acid functionality. One common method involves the following steps:

    Alkylation: Cycloheptanone is alkylated with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcycloheptanone.

    Oxidation: The 4-ethylcycloheptanone is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylcycloheptyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The hydrogen atoms on the cycloheptyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), organometallic reagents.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

2-(4-Ethylcycloheptyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcycloheptyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylacetic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    2-(4-Methylcycloheptyl)acetic acid: Similar structure but with a methyl group instead of an ethyl group, leading to variations in biological activity and applications.

Uniqueness

2-(4-Ethylcycloheptyl)acetic acid is unique due to the presence of the ethyl group on the cycloheptyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(4-ethylcycloheptyl)acetic acid

InChI

InChI=1S/C11H20O2/c1-2-9-4-3-5-10(7-6-9)8-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)

InChI Key

FJAJLOJLMFEKND-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(CC1)CC(=O)O

Origin of Product

United States

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